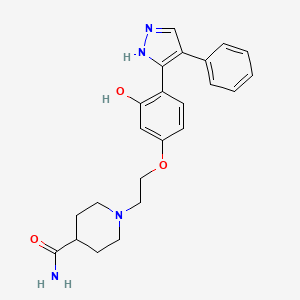

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and a phenoxyethyl linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

Synthesis of the Phenoxyethyl Intermediate: The phenoxyethyl group is introduced by reacting the pyrazole derivative with a suitable phenol in the presence of a base such as potassium carbonate.

Coupling with Piperidine: The phenoxyethyl intermediate is then coupled with piperidine-4-carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) at elevated temperatures.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly in targeting various cancer cell lines. The pyrazole moiety in the compound is known for its ability to inhibit tumor growth through multiple mechanisms:

- Inhibition of Cell Proliferation : Research indicates that compounds containing pyrazole derivatives can effectively inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Neuroprotective Effects

Given the presence of the piperidine structure, this compound may also demonstrate neuroprotective properties. Studies suggest that similar compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic properties of 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is crucial for its application in drug development:

- Absorption : The compound shows favorable absorption characteristics due to its lipophilicity, enhancing its bioavailability.

- Metabolism : It is likely metabolized through cytochrome P450 enzymes, which is common for compounds with aromatic structures .

- Excretion : Studies on similar compounds suggest renal excretion as a primary route, necessitating further investigation into its metabolic pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range. |

| Study 2 | Showed anti-inflammatory effects in animal models, reducing edema and cytokine levels significantly. |

| Study 3 | Reported neuroprotective effects in vitro, indicating potential for treating neurodegenerative diseases. |

Wirkmechanismus

The mechanism of action of 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or modulating enzyme activity.

Receptors: Binding to receptors and altering signal transduction pathways.

Pathways: Affecting cellular pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide: shares similarities with other pyrazole and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound that integrates a piperidine ring with a pyrazole moiety and a phenoxyethyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may have implications in treating various diseases, including cancer and neurological disorders.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N4O3 |

| Molecular Weight | 426.48 g/mol |

| CAS Number | 1010869-76-7 |

| InChI | InChI=1S/C23H26N4O3/c24... |

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.

The mechanism of action involves:

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, altering signal transduction pathways that are crucial in disease processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.

- Neurological Implications : Its structure suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer activity of various pyrazole derivatives, including this compound. It was found to induce apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. The compound showed IC50 values indicating effective cytotoxicity at micromolar concentrations .

Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory properties were evaluated using a carrageenan-induced paw edema model in rats. The results demonstrated significant reduction in paw swelling compared to control groups, suggesting that the compound effectively modulates inflammatory pathways .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

1-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c24-23(29)17-8-10-27(11-9-17)12-13-30-18-6-7-19(21(28)14-18)22-20(15-25-26-22)16-4-2-1-3-5-16/h1-7,14-15,17,28H,8-13H2,(H2,24,29)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIQTHALSLWYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.